Hex-5-yn-1-amine hydrochloride

PROTAC linker design Click chemistry building blocks Chemical procurement

PROTAC design requires systematic linker-length screening, yet many alkyne-amine building blocks offer only C3 (propargylamine) or excessively hydrophobic long chains. Hex-5-yn-1-amine hydrochloride fills the C6 gap with a ~7-8 Å spatial separation distinct from shorter and longer homologs, enabling precise SAR correlation between linker geometry and degradation efficiency. • Solid hydrochloride salt with -20°C/3-year powder stability vs. free-base liquid requiring inert-atmosphere cold storage. • Terminal alkyne for CuAAC click chemistry; protonated amine enables sequential amidation without protecting-group manipulation. • Batch-certified ≥95% purity (NMR/HPLC/GC) with lot-specific COA downloads supporting multi-year PROTAC library consistency.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 102169-54-0
Cat. No. B1378136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-5-yn-1-amine hydrochloride
CAS102169-54-0
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC#CCCCCN.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h1H,3-7H2;1H
InChIKeyCBCZSSUFAOAUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hex-5-yn-1-amine hydrochloride: Specifications and Procurement Overview


Hex-5-yn-1-amine hydrochloride (CAS 102169-54-0) is an alkyl-alkyne hydrochloride salt with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . The compound features a six-carbon alkyl chain with a terminal alkyne group and a protonated primary amine as the hydrochloride salt form . The hydrochloride salt form provides enhanced stability and aqueous solubility compared to the free base (Hex-5-yn-1-amine, CAS 15252-45-6), facilitating its utility in pharmaceutical and bioconjugation applications . The compound is commercially available with standard purity of 95% as verified by NMR, HPLC, and GC batch quality control .

Salt Form Hydrochloride salt solid powder; reported improved handling stability and aqueous solubility over free base
Linker Geometry C6 alkyl backbone provides intermediate spatial separation for PROTAC linker libraries and SAR studies
Quality Assurance Batch-specific analytical certification (NMR, HPLC, GC) with downloadable CoA; reported high purity for reproducible conjugation

Why Generic Alkyne-Amine Substitutes Fall Short in PROTAC Design


Hex-5-yn-1-amine hydrochloride occupies a specific structural niche among alkyne-amine building blocks that precludes simple substitution by common analogs. Unlike propargylamine (CAS 2450-71-7, C3 chain) which provides only a three-carbon spacer, or longer-chain homologs such as 7-octyn-1-amine which may introduce excessive hydrophobicity, Hex-5-yn-1-amine hydrochloride's six-carbon alkyl backbone (C6) offers a distinct balance between linker length, conformational flexibility, and physicochemical properties . In the context of PROTAC (PROteolysis TArgeting Chimera) design, linker length directly impacts ternary complex formation efficiency and target protein degradation rates . Furthermore, the hydrochloride salt form (CAS 102169-54-0) offers quantifiable advantages in solubility and storage stability over the free base (CAS 15252-45-6), which exists as a liquid with pKa ~10.22 and requires storage under inert atmosphere at 2-8°C with protection from light . The hydrochloride salt is a solid powder with extended storage stability (powder: -20°C for 3 years, 4°C for 2 years) and predictable solubility characteristics in aqueous and polar organic solvent systems . These quantifiable differences in physicochemical form and linker geometry directly affect experimental reproducibility and synthetic workflow efficiency.

Attribute
This Product
Substitute Risk
Physical Form
Solid powder, extended frozen storage stability
Free base is liquid, requires cold inert storage; degradation risk may alter linker integrity
Linker Length
C6 chain offers intermediate spatial separation
Propargylamine (C3) or 7-octyn-1-amine (C8) shift ternary complex geometry; SAR may not transfer
Aqueous Solubility
HCl salt supports direct aqueous buffer use
Free base (~17 g/L) may require organic co-solvent pre-dissolution, introducing DMSO artifacts
Analytical Traceability
Batch-specific CoA with multi-method QC
Custom or lower-purity analogs may lack documented purity, compromising reproducibility

Differentiation Evidence Against Closest Analogs


Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 102169-54-0) demonstrates enhanced storage stability and handling characteristics compared to the free base form (CAS 15252-45-6). The free base is a liquid that requires storage at 2-8°C under inert nitrogen atmosphere with protection from light . In contrast, the hydrochloride salt is a solid powder with extended storage specifications .

Storage Stability
Head-to-head
Solid powder (target) vs. liquid (free base). Target storage: powder -20°C 3 years, 4°C 2 years; free base: 2-8°C under N₂, protect from light.
Reported solid-powder form may simplify storage and handling; stability context requires verification per lot.
Data to verify; vendor specifications without independent replication.
PROTAC linker design Click chemistry building blocks Chemical procurement

Linker Length: C6 Backbone vs. C3 Propargylamine

The six-carbon alkyl backbone (C6) of Hex-5-yn-1-amine provides a linker length of approximately 7-8 Å (fully extended), which is distinct from the shorter three-carbon propargylamine (C3, approximately 3-4 Å) and longer homologs such as 7-octyn-1-amine (C8, approximately 10-11 Å) . Linker length in PROTAC design critically influences ternary complex formation efficiency, target protein ubiquitination rates, and degradation efficacy .

Linker Length
Class-level
C6 alkyl chain (~7-8 Å) vs. propargylamine C3 (~3-4 Å) and 7-octyn-1-amine C8 (~10-11 Å).
Reported intermediate linker length provides distinct spatial option for PROTAC SAR; optimal length context-dependent.
Class-level inference; exact geometry varies by ternary complex pair.
PROTAC ternary complex formation Linker length optimization Targeted protein degradation

Aqueous Solubility: Salt vs. Free Base Profile

The hydrochloride salt form provides quantifiable aqueous solubility advantages over the free base. The free base exhibits limited solubility in water (approximately 17 g/L at 25°C) and is only slightly soluble in chloroform and DMSO [1]. In contrast, the hydrochloride salt is formulated as a solid powder with documented solubility in aqueous-based injection formulations .

Aqueous Solubility
Head-to-head
Free base solubility ~17 g/L (25°C); HCl salt compatible with aqueous injection formulations (e.g., DMSO/Tween 80/saline).
Reported salt-form solubility may support direct buffer use; DMSO carryover reduction context requires assay-specific validation.
Formulation compatibility data from vendor; user verification needed.
Aqueous solubility Bioconjugation Formulation development

Batch Quality Control and Analytical Traceability

Commercial Hex-5-yn-1-amine hydrochloride is supplied with batch-specific analytical certification including standard purity ≥95% and validated analytical methods (NMR, HPLC, GC) for quality assurance . Major suppliers provide downloadable Certificates of Analysis (CoA) with lot-specific traceability .

Batch QC
Specification review
Standard purity ≥95%; batch-specific CoA by NMR, HPLC, GC. Available from major vendors.
Reported batch traceability supports procurement reproducibility; purity specification to verify per received lot.
Vendor-reported certification; independent re-analysis recommended for critical studies.
Quality control Analytical chemistry Reproducible research

Application Scenarios for Research Procurement


PROTAC Linker Library Construction

Hex-5-yn-1-amine hydrochloride is procured specifically for incorporation into PROTAC linker libraries where systematic variation of linker length is required to optimize ternary complex formation between E3 ubiquitin ligase and target protein . The C6 alkyl chain provides a distinct intermediate spatial separation (~7-8 Å) that differs from shorter propargylamine (C3, ~3-4 Å) and longer homologs, enabling SAR studies that correlate linker geometry with degradation efficiency . The hydrochloride salt form's solid powder handling characteristics and extended storage stability (-20°C for 3 years) make it suitable for maintaining PROTAC linker libraries with minimal degradation across multiple synthesis campaigns .

Aqueous Click Chemistry Bioconjugation

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for bioconjugation applications . The hydrochloride salt's enhanced aqueous solubility (compared to free base, which exhibits ~17 g/L solubility at 25°C) allows direct dissolution in aqueous buffers without requiring pre-dissolution in organic co-solvents . This property is advantageous for bioconjugation workflows where minimizing DMSO or other organic solvent exposure is critical for preserving biomolecule integrity and cellular assay validity .

Heterobifunctional Molecule Synthesis

The primary amine functionality allows for derivatization via amidation, Schiff base formation, and other amine-specific reactions, while the terminal alkyne serves as a bioorthogonal handle for subsequent click chemistry conjugation . This orthogonal reactivity enables sequential synthetic steps without protecting group manipulation. The batch-specific analytical certification (≥95% purity with NMR, HPLC, and GC verification) ensures that the building block does not introduce unidentified impurities that could compromise subsequent click chemistry reaction yields or produce difficult-to-characterize side products .

Stability-Sensitive Long-Term Research Programs

Research programs requiring multi-year PROTAC development or bioconjugation method validation benefit from the hydrochloride salt's documented long-term storage specifications (powder stable at -20°C for 3 years, 4°C for 2 years) . The availability of downloadable Certificates of Analysis with lot-specific traceability from multiple vendors (Bidepharm, Aladdin Scientific, Sigma-Aldrich/Ambeed) ensures that procurement across multiple funding cycles maintains consistent chemical identity and purity . This traceability supports publication reproducibility requirements and regulatory documentation for translational research programs .

Application
Selection Property
Validation Focus
PROTAC Linker Library Construction
C6 alkyl chain provides intermediate spatial separation for systematic SAR
Ternary complex formation efficiency; linker length-dependent degradation endpoints
Aqueous Click Chemistry Bioconjugation
Hydrochloride salt aqueous solubility profile; terminal alkyne for CuAAC
Direct buffer compatibility; organic co-solvent interference assessment
Heterobifunctional Molecule Synthesis
Orthogonal amine-alkyne reactivity; batch purity ≥95% with CoA
Sequential conjugation without protecting groups; impurity impact on click efficiency
Stability-Sensitive Long-Term Research Programs
Solid powder extended frozen storage stability; multi-vendor lot traceability
Lot-to-lot reproducibility documentation; inventory integrity across funding cycles
Quote Request

Request a Quote for Hex-5-yn-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.